N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE
Description
N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Properties
IUPAC Name |
N-(1-adamantyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c23-19(22-6-5-17-3-1-2-4-18(17)13-22)21-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16H,5-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCJUFVIFDNROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE typically involves the adamantylation of carboxylic acid amides. One common method is the Ritter reaction, where 1-adamantyl nitrate reacts with a carboxylic acid amide in the presence of sulfuric acid . Another approach involves the use of 1-bromadamantane and formamide, yielding N-(1-adamantyl)-formamide, which can be further transformed into the target compound .
Industrial Production Methods
Industrial production of adamantane derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of aluminum triflate under microwave irradiation has been reported to facilitate the adamantylation of carboxylic acid amides . Additionally, manganese catalysts have been utilized to achieve similar transformations .
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding adamantyl ketones.
Reduction: Reduction reactions can yield adamantyl alcohols.
Substitution: Halogenation and nitration reactions are common, leading to the formation of halogenated and nitro-adamantyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation typically involves reagents like chlorine or bromine, while nitration uses nitric acid.
Major Products
Scientific Research Applications
N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE has been explored for its potential in several scientific research areas:
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(1-ADAMANTYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE can be compared with other adamantane derivatives, such as:
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Known for its use as a synthetic cannabinoid.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with similar properties to APICA.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
